molecular formula C6H13NO2 B3116907 4-(Hydroxymethyl)piperidin-3-ol CAS No. 220218-57-5

4-(Hydroxymethyl)piperidin-3-ol

カタログ番号: B3116907
CAS番号: 220218-57-5
分子量: 131.17 g/mol
InChIキー: COQKGJIYPZVMSJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Hydroxymethyl)piperidin-3-ol is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms The compound this compound is characterized by the presence of a hydroxymethyl group at the fourth position and a hydroxyl group at the third position of the piperidine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)piperidin-3-ol can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives. For instance, the reduction of 4-(hydroxymethyl)pyridine using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the use of rhodium (I) complexes and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of molybdenum disulfide catalysts in the hydrogenation of pyridine derivatives is a common industrial method . This process is efficient and can be scaled up to produce significant quantities of the compound.

類似化合物との比較

4-(Hydroxymethyl)piperidin-3-ol can be compared with other similar compounds, such as:

Uniqueness: The presence of both a hydroxymethyl group and a hydroxyl group in this compound makes it unique compared to other piperidine derivatives. This structural feature contributes to its distinct chemical reactivity and potential biological activities .

生物活性

4-(Hydroxymethyl)piperidin-3-ol, also referred to as (3R,4S)-4-(Hydroxymethyl)piperidin-3-ol, is a chiral piperidine derivative notable for its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurological disorders. Its molecular formula is C₆H₁₃NO₂, and its structure includes a hydroxymethyl group attached to the piperidine ring, which significantly influences its pharmacological properties.

The stereochemistry of this compound is crucial for its biological interactions. The compound's chiral nature allows it to exhibit different binding affinities and selectivities towards various biological targets, including neurotransmitter receptors and enzymes involved in neurotransmission.

Biological Activity

Research indicates that this compound exhibits significant biological activity primarily through its interaction with neurotransmitter systems. Key areas of investigation include:

Enzyme Inhibition

  • Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase, an enzyme implicated in Alzheimer's disease. This suggests that this compound may also possess similar inhibitory effects, potentially aiding in the treatment of neurodegenerative conditions .

Neurotransmitter Interaction

  • Binding Affinity : Studies indicate that this compound interacts with dopamine and serotonin transporters. Its specific stereochemistry is believed to influence its binding affinity and selectivity, making it a candidate for treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) .

Antiproliferative Activity

  • Cancer Research : A study involving derivatives of piperidine, including those with a hydroxymethyl group, demonstrated broad-spectrum antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound showed significant inhibition of growth in melanoma and renal cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

  • Anticancer Screening : In vitro assays conducted by the National Cancer Institute revealed that compounds containing the piperidinyl moiety exhibited higher mean percentage inhibition values against a panel of 60 cancer cell lines at a concentration of 10 µM. Notably, certain derivatives showed lethal effects on specific cancer cell lines .
  • Neuropharmacological Studies : Research focusing on the interaction of this compound with neurotransmitter systems has highlighted its potential role as a modulator of receptor activity, influencing neurotransmission processes critical for cognitive function .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. These methods emphasize the importance of controlling stereochemistry to achieve desired biological effects:

Synthesis MethodDescription
Method A Utilizes chiral catalysts to ensure the formation of specific stereoisomers.
Method B Employs protecting group strategies to selectively introduce the hydroxymethyl group at the desired position on the piperidine ring.
Method C Involves multi-step synthesis starting from commercially available piperidine derivatives .

特性

IUPAC Name

4-(hydroxymethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-4-5-1-2-7-3-6(5)9/h5-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQKGJIYPZVMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220218-57-5
Record name 4-(hydroxymethyl)piperidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-benzyl-3-hydroxy-4-hydroxymethylpiperidine (7.1 g) and hydrazine monohydrate (1.56 ml) in ethanol was added 10% palladium carbon (3 g), and the resulting mixture was stirred at refluxing temperature for 5 hr. 10% Palladium carbon was filtered off and the solvent was evaporated under reduced pressure to give 4.51 g of 3-hydroxy-4-hydroxymethylpiperidine.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)piperidin-3-ol
Reactant of Route 2
4-(Hydroxymethyl)piperidin-3-ol
Reactant of Route 3
4-(Hydroxymethyl)piperidin-3-ol
Reactant of Route 4
4-(Hydroxymethyl)piperidin-3-ol
Reactant of Route 5
4-(Hydroxymethyl)piperidin-3-ol
Reactant of Route 6
4-(Hydroxymethyl)piperidin-3-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。